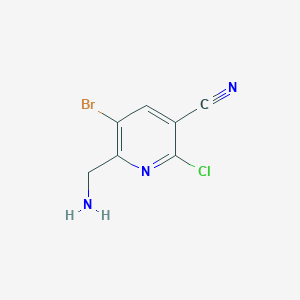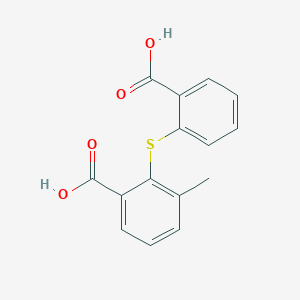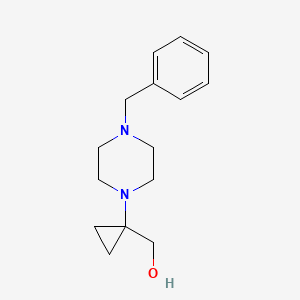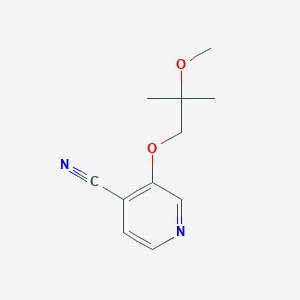![molecular formula C30H19N3 B13921116 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Métodos De Preparación
The synthesis of 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole involves several steps. One common method includes the reaction of 9H-carbazole with indole derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different electronic properties.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, which may exhibit different stability and reactivity.
Aplicaciones Científicas De Investigación
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in charge transfer processes, making it an effective material for electronic applications . Additionally, its derivatives may interact with biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole).
Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Known for its high charge carrier mobility and stability, used in various electronic devices.
The unique structure of this compound provides it with distinct properties that make it valuable for specific applications in organic electronics and advanced materials .
Propiedades
Fórmula molecular |
C30H19N3 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
3-carbazol-9-yl-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C30H19N3/c1-4-10-25-19(7-1)22-14-15-23-24-17-18(13-16-26(24)32-30(23)29(22)31-25)33-27-11-5-2-8-20(27)21-9-3-6-12-28(21)33/h1-17,31-32H |
Clave InChI |
OKYYRTUFUCUNET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
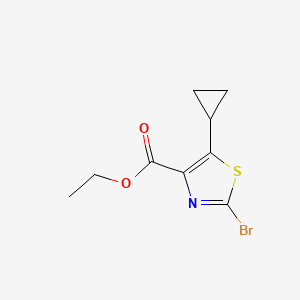
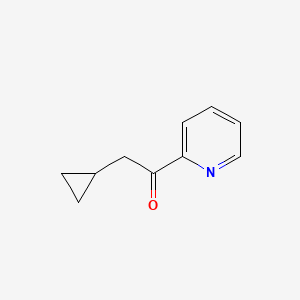

![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)

